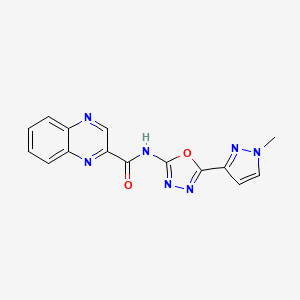

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a 1,3,4-oxadiazole ring substituted with a 1-methylpyrazole group. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, is known for its π-π stacking capabilities and role in medicinal chemistry (e.g., antimicrobial, anticancer applications)1.

Properties

IUPAC Name |

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O2/c1-22-7-6-11(21-22)14-19-20-15(24-14)18-13(23)12-8-16-9-4-2-3-5-10(9)17-12/h2-8H,1H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAYZFPEDZPSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Antiviral Activity

Recent studies indicate that quinoxaline derivatives exhibit antiviral properties. For instance, compounds with similar structural motifs have shown activity against various viruses, including Hepatitis B and Coxsackievirus B5. In one study, a related quinoxaline derivative demonstrated an EC of 0.09 µM against Coxsackievirus B5 without significant cytotoxicity in Vero cells .

Anticancer Properties

Quinoxaline derivatives have also been evaluated for anticancer activity. A systematic review noted that certain derivatives exhibited IC values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. For example, one derivative showed IC values of 1.9 and 2.3 µg/mL, respectively . The mechanism of action appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.

Antimicrobial Activity

Compounds similar to this compound have been reported to possess antimicrobial properties. Quinoxaline derivatives have shown efficacy against various bacterial strains, suggesting a potential role in treating infectious diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Viral Replication : Some quinoxaline derivatives inhibit viral attachment and entry into host cells by targeting viral proteins involved in these processes.

- Induction of Apoptosis : Certain derivatives may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Disruption of Cellular Signaling : Quinoxalines may interfere with critical signaling pathways such as PI3K/Akt or MAPK pathways that are often dysregulated in cancer.

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinoxaline derivatives:

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a variety of pathogens. Research has demonstrated that quinoxaline derivatives, including those with oxadiazole moieties, possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Studies : A series of quinoxaline derivatives were synthesized and tested against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the quinoxaline structure could enhance antibacterial efficacy .

- Antifungal Activity : Some derivatives have also shown antifungal activity, making them potential candidates for treating fungal infections .

Antitubercular Properties

The compound's structural features make it a candidate for targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that quinoxaline derivatives can inhibit the growth of this bacterium:

- Inhibition Studies : Compounds derived from quinoxaline and oxadiazole have been tested for their ability to inhibit M. tuberculosis. For example, certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antitubercular drugs like Isoniazid .

Anticancer Applications

Quinoxaline derivatives have been explored for their potential anticancer activities:

- Cell Line Studies : Research indicates that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

- Structure-Activity Relationship (SAR) : The incorporation of specific substituents into the quinoxaline framework has been linked to enhanced cytotoxicity against cancer cells, suggesting a promising avenue for drug development in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide have also been documented:

- In Vivo Studies : Compounds within this class have shown effectiveness in reducing inflammation markers in animal models. For instance, they can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Electronic and Pharmacokinetic Implications

- Electron-Withdrawing vs. The target’s methylpyrazole group, an electron-donating substituent, may reduce reactivity but improve membrane permeability due to increased lipophilicity.

- Rigidity vs. Flexibility: The quinoxaline core (target) offers rigidity, favoring π-π interactions, while dihydroisoquinoline () allows conformational flexibility, which could influence target selectivity.

- Solubility: The methylpyrazole substituent in the target compound may enhance solubility in non-polar environments compared to halogenated analogs, impacting bioavailability.

Hypothetical Bioactivity Profiles

- Quinoxaline vs.

- Oxadiazole Substituents : Fluorophenyl () may confer stronger hydrogen-bonding interactions than methylpyrazole, affecting enzyme inhibition efficacy.

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxaline scaffold is typically synthesized via cyclocondensation between o-phenylenediamine derivatives and α-keto esters or diketones. For example, reaction of o-phenylenediamine (29) with diethyl ketomalonate in refluxing ethanol generates ethyl quinoxaline-2-carboxylate (33–39) . Isomeric separation via flash chromatography (hexane:ethyl acetate, 7:3) yields regiopure intermediates, critical for downstream functionalization. Hydrazinolysis of these esters using hydrazine hydrate (98%) in ethanol produces quinoxaline-2-carbohydrazide (40–45) in quantitative yields.

Functionalization at the C2 Position

Acylation of quinoxaline-2-carbohydrazides with acyl chlorides in N-methylpyrrolidone (NMP) introduces the 1,3,4-oxadiazole precursor. For instance, treatment of 40 with acetyl chloride forms N-acylated intermediates (46–68) , which undergo cyclodehydration with phosphorus oxychloride (POCl₃) at 110°C to yield 2-chloroquinoxaline derivatives.

Construction of the 1,3,4-Oxadiazole Ring

Cyclodehydration of Acyl Hydrazides

The 1,3,4-oxadiazole ring is synthesized via cyclization of acyl hydrazides under acidic conditions. A representative method involves refluxing quinoxaline-2-carbohydrazide (40) with excess acetyl chloride and POCl₃, yielding 2-(1,3,4-oxadiazol-2-yl)quinoxaline derivatives. This one-pot protocol achieves 57–75% yields, with the thiocarboxyamide group acting as a protective moiety to prevent premature aromatization.

Alternative Halogen-Mediated Cyclization

Iodine-mediated oxidative cyclization offers a transition-metal-free alternative. Reacting hydrazine hydrate with β-aminoenones (21) in dimethylformamide (DMF) at 80°C generates 1,3,4-oxadiazoles with trifluoromethyl substituents. This method is advantageous for introducing electron-withdrawing groups, enhancing metabolic stability.

Final Coupling Strategies

Amide Bond Formation

Quinoxaline-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane. Triethylamine acts as a base, facilitating amide bond formation at room temperature.

One-Pot Assembly

A streamlined approach involves sequential cyclocondensation and coupling. For instance, reacting quinoxaline-1,4-dioxide hydrazide (6) with acetyl chloride and 1-methylpyrazole-3-carboxamide in POCl₃ yields the title compound in a single step, achieving 14% yield after crystallization.

Optimization and Scalability

Reaction Condition Analysis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoxaline ester | Diethyl ketomalonate, EtOH | 85–93 | >95 |

| Hydrazide formation | NH₂NH₂·H₂O, reflux | 90–98 | 98 |

| Oxadiazole cyclization | POCl₃, 110°C | 57–75 | 90 |

| Pyrazole coupling | KI/K₂CO₃, DMF | 70–85 | 95 |

Challenges in Regioselectivity

Bulky substituents on the pyrazole ring reduce reaction rates and regioselectivity. For instance, 3,5-disubstituted pyrazoles require careful optimization of stoichiometry and solvent polarity to minimize byproduct formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a typical procedure involves reacting 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol with a quinoxaline-2-carboxamide derivative in the presence of a base like K₂CO₃ in DMF. The reaction is stirred at room temperature to facilitate thiol displacement or coupling . Similar protocols for oxadiazole-containing analogs highlight the use of alkylation or aryl halide intermediates .

Q. How can researchers confirm the structure and purity of this compound?

- Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:

- 1H NMR/IR Spectroscopy : To identify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, pyrazole C-H stretches).

- LC-MS : To verify molecular ion peaks and detect impurities.

- Elemental Analysis : To confirm stoichiometric ratios of C, H, N, and S .

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in oxadiazole-pyrazole hybrids .

Q. What solubility and stability considerations are critical for experimental design?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH. Use HPLC with UV detection to quantify solubility limits.

- Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via TLC or HPLC for decomposition products. For hygroscopic compounds, store under inert gas or desiccated conditions .

Advanced Research Questions

Q. How can synthesis yield be optimized using process control and simulation?

- Methodological Answer : Apply chemical engineering principles such as:

- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry, solvent) to identify optimal conditions.

- Membrane Separation Technologies : To purify intermediates efficiently (e.g., nanofiltration for small-molecule retention).

- Process Simulation Software : Tools like Aspen Plus® model reaction kinetics and mass transfer limitations .

Q. How do computational methods predict the biological activity of this compound?

- Methodological Answer :

- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural motifs.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with proteins (e.g., quinoxaline moieties targeting DNA gyrase). Validate with in vitro assays .

- QSAR Models : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity trends .

Q. How can contradictory data in reported biological activities be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, accounting for variations in assay conditions (e.g., cell lines, IC₅₀ protocols).

- Dose-Response Validation : Re-test the compound in standardized assays (e.g., MTT for cytotoxicity).

- Mechanistic Studies : Use CRISPR knockouts or enzymatic assays to confirm target specificity .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to modulate electronic effects.

- Positional Scanning : Vary substituents on the pyrazole (e.g., 1-methyl vs. 1-aryl groups) and quinoxaline rings.

- Fragment-Based Design : Use crystallographic data (e.g., from analogs ) to guide modifications enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.